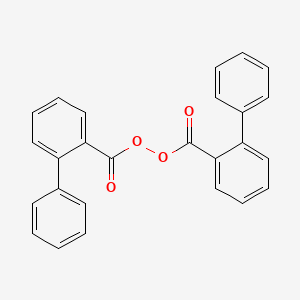
(2-Phenylbenzoyl) 2-phenylbenzenecarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-phenylbenzoyl) peroxide is an organic peroxide compound known for its unique structural properties and reactivity. It is widely used in various chemical processes due to its ability to generate free radicals upon decomposition. This compound is particularly significant in the field of polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-phenylbenzoyl) peroxide can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzoyl Peroxide: Benzoyl chloride reacts with hydrogen peroxide under alkaline conditions to form benzoyl peroxide.
Substitution Reaction: The benzoyl peroxide undergoes a substitution reaction with 2-phenylbenzoyl chloride to form bis(2-phenylbenzoyl) peroxide.
Industrial Production Methods
Industrial production of bis(2-phenylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
Bis(2-phenylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Upon exposure to heat or light, it decomposes to generate free radicals.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other peroxides. Conditions typically involve elevated temperatures.
Decomposition Reactions: Photolysis or thermolysis conditions are used to induce decomposition.
Substitution Reactions: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The primary products are free radicals, which can further react to form various organic molecules.
Substitution: The products depend on the nucleophile used but generally include substituted benzoyl derivatives.
科学的研究の応用
Bis(2-phenylbenzoyl) peroxide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as an initiator for radical polymerization reactions, aiding in the synthesis of various polymers.
Materials Science: It is employed in the production of advanced materials, including composites and nanomaterials.
Biological Studies: Its ability to generate free radicals makes it useful in studying oxidative stress and related biological processes.
Medical Research: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of bis(2-phenylbenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond cleaves to form two benzoyloxy radicals.
Reaction with Substrates: These radicals react with organic substrates, leading to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Dibenzoyl Peroxide: Another peroxide with comparable reactivity and applications.
Acyclic Geminal Bis-peroxides: Compounds with similar peroxide bonds but different structural features.
Uniqueness
Bis(2-phenylbenzoyl) peroxide is unique due to its specific structural arrangement, which influences its reactivity and stability. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymer chemistry and materials science.
特性
CAS番号 |
861-97-2 |
|---|---|
分子式 |
C26H18O4 |
分子量 |
394.4 g/mol |
IUPAC名 |
(2-phenylbenzoyl) 2-phenylbenzenecarboperoxoate |
InChI |
InChI=1S/C26H18O4/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)29-30-26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChIキー |
IQNQJSMARWEURN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OOC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















